2-(difluoromethyl)morpholine

Lipophilicity Drug Design ADME

2-(Difluoromethyl)morpholine (CAS 1242465-34-4) is a fluorinated heterocyclic secondary amine belonging to the morpholine class, characterized by a difluoromethyl (-CF₂H) substituent at the 2-position of the saturated six-membered ring. This compound serves primarily as a versatile building block in medicinal chemistry, where the morpholine scaffold is a privileged structure for modulating drug-like properties.

Molecular Formula C5H9F2NO
Molecular Weight 137.13 g/mol
CAS No. 1242465-34-4
Cat. No. B6616687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(difluoromethyl)morpholine
CAS1242465-34-4
Molecular FormulaC5H9F2NO
Molecular Weight137.13 g/mol
Structural Identifiers
SMILESC1COC(CN1)C(F)F
InChIInChI=1S/C5H9F2NO/c6-5(7)4-3-8-1-2-9-4/h4-5,8H,1-3H2
InChIKeyBPZYLTBLBSNUNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethyl)morpholine (CAS 1242465-34-4): A Fluorinated Morpholine Building Block for Physicochemical Tuning


2-(Difluoromethyl)morpholine (CAS 1242465-34-4) is a fluorinated heterocyclic secondary amine belonging to the morpholine class, characterized by a difluoromethyl (-CF₂H) substituent at the 2-position of the saturated six-membered ring . This compound serves primarily as a versatile building block in medicinal chemistry, where the morpholine scaffold is a privileged structure for modulating drug-like properties [1]. The incorporation of the -CF₂H group introduces distinct electronic and steric features compared to unsubstituted or alkyl-substituted morpholine analogs, enabling fine-tuning of lipophilicity and basicity that is critical in lead optimization campaigns.

Why 2-(Difluoromethyl)morpholine Cannot Be Replaced by Simple Morpholine or its Methyl/Trifluoromethyl Analogs


Substituting 2-(difluoromethyl)morpholine with unsubstituted morpholine, 2-methylmorpholine, or 2-(trifluoromethyl)morpholine is not scientifically neutral, as each substituent imparts a unique combination of lipophilicity, basicity, and electronic character that directly impacts a drug candidate's pharmacokinetic profile [1]. The -CF₂H group uniquely functions as a lipophilic hydrogen bond donor, a feature absent in -CF₃ and -CH₃, enabling specific target interactions that simple alkyl or fully fluorinated groups cannot replicate [2][3]. Generic interchange without understanding these quantitative differences can lead to altered target engagement, metabolic stability, and ultimately, project failure. The following evidence details these measurable differentiators.

Head-to-Head Physicochemical and Structural Evidence for Selecting 2-(Difluoromethyl)morpholine


Modulated Lipophilicity: LogP of 2-(Difluoromethyl)morpholine vs. Morpholine and 2-Methylmorpholine

The lipophilicity of 2-(difluoromethyl)morpholine (ACD/LogP = -0.69) represents a significant and calculated intermediate value between highly polar morpholine (LogP = -0.86) and more lipophilic 2-methylmorpholine (LogP = 0.32) . This quantitative difference provides a clear rationale for selecting this compound to achieve a specific lipophilicity balance that is not achievable with the other two common building blocks.

Lipophilicity Drug Design ADME

Reduced Basicity: pKa Modulation of 2-(Difluoromethyl)morpholine Compared to Parent Morpholine

The electron-withdrawing effect of the difluoromethyl group reduces the pKa of the morpholine nitrogen by approximately 0.6 log units compared to unsubstituted morpholine. The predicted pKa of 2-(difluoromethyl)morpholine is 7.77, whereas morpholine's pKa is 8.36 [1]. This shift in basicity alters the ionization state at physiological pH, directly influencing off-target binding to hERG and other phospholipidosis-related liabilities.

Basicity pKa Ionization State

Unique Hydrogen Bond Donor Capacity: 2-(Difluoromethyl)morpholine vs. 2-(Trifluoromethyl)morpholine

A critical and often decisive differentiator is that the -CF₂H group acts as a lipophilic hydrogen bond donor, a property completely absent in the -CF₃ group of 2-(trifluoromethyl)morpholine [1]. This capacity allows the -CF₂H moiety to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, enabling specific, directed interactions within enzyme active sites that simple lipophilic groups like -CF₃ cannot make [2].

Hydrogen Bond Donor Bioisostere Molecular Recognition

Impact of 2-Substitution on Boiling Point: A Proxy for Physical Handling and Purification

The introduction of the difluoromethyl group at the 2-position substantially increases the predicted boiling point to 159.1 °C, compared to 129 °C for unsubstituted morpholine and 137.1 °C for 2-methylmorpholine [1]. This significant 30 °C increase over the parent scaffold reflects enhanced intermolecular interactions and directly impacts purification strategy, favoring distillation at higher temperatures or a switch to chromatography.

Boiling Point Purification Physical Form

Where 2-(Difluoromethyl)morpholine Provides a Quantifiable Advantage in Scientific Workflows


Optimizing CNS Drug Candidates Where Both Permeability and Low Basicity Are Required

In CNS drug discovery, balancing passive permeability with a low risk of hERG channel block is critical. Using 2-(difluoromethyl)morpholine as a building block provides a calculated LogP = -0.69 and a reduced pKa = 7.77 compared to the more basic and polar morpholine (LogP = -0.86, pKa = 8.36). This specific combination is engineered to enhance blood-brain barrier penetration while maintaining a low degree of ionization at physiological pH, a profile that structurally similar, unsubstituted morpholine cannot achieve .

Enabling Specific Ligand-Protein Interactions via a Lipophilic Hydrogen Bond

When a structure-activity relationship (SAR) analysis indicates that a directed hydrogen bond in a lipophilic enzyme pocket is key to potency, 2-(difluoromethyl)morpholine is the sole correct choice among its close analogs. Its -CF₂H group is a validated lipophilic hydrogen bond donor and bioisostere for hydroxyl groups, a feature demonstrated in the medicinal chemistry literature. The analogous 2-(trifluoromethyl)morpholine, which is purely lipophilic and cannot donate a hydrogen bond, would fail to engage this type of specific target interaction, representing a critical molecular recognition failure [1][2].

Scaffold Hopping in Lead Optimization to Fine-Tune Metabolic Stability

For a lead compound requiring improved metabolic stability without drastically increasing lipophilicity, a scaffold hop from a 2-methylmorpholine (LogP = 0.32) to 2-(difluoromethyl)morpholine (LogP = -0.69) offers a strategic solution. The fluorinated scaffold provides the well-documented metabolic shielding effect of the C-F bond while simultaneously lowering LogP by over one unit, thereby directly addressing metabolic soft spots that are commonly associated with benzylic or alpha-amino positions in the 2-methyl analog. This swap leverages the unique ability of the CF₂H group to moderately regulate, rather than drastically alter, pharmacokinetic properties [3].

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